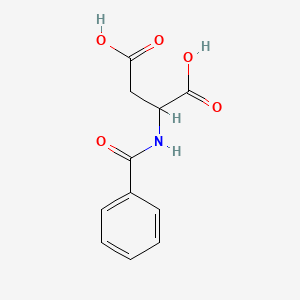

N-Benzoylaspartic acid

Description

N-Benzoylaspartic acid (C₁₁H₁₁NO₅; molecular weight: 237.21 g/mol) is an organic compound classified as an aspartic acid derivative, where the amino group of aspartic acid is substituted with a benzoyl moiety. It is naturally found in plants such as peas (Pisum sativum) and Amaranthus tricolor . Key physicochemical properties include a melting point of 171–173°C (or 181°C in purified forms), water solubility (10 g/L at 25°C), and a polar surface area of 103.7 Ų . Its structure (OC(=O)CC(NC(=O)C₆H₅)C(O)=O) enables interactions in biological systems, though its bioactivity varies contextually .

Properties

IUPAC Name |

2-benzamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLTZJGULPLVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17966-68-6, 4631-12-3, 4915-59-7 | |

| Record name | N-Benzoylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004631123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC227406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4915-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Benzoylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoylaspartic acid can be synthesized through the reaction of aspartic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzoyl group attaching to the amino group of aspartic acid, forming the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where aspartic acid and benzoyl chloride are reacted under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Benzoylaspartic acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield aspartic acid and benzoic acid.

Substitution Reactions: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.

Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of strong acids or bases.

Substitution Reactions: Various nucleophiles can be used to replace the benzoyl group.

Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation

Major Products:

Hydrolysis: Aspartic acid and benzoic acid.

Substitution Reactions: Products depend on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions

Scientific Research Applications

N-Benzoylaspartic acid is an aspartic acid derivative with a variety of applications in chemical synthesis and biological research .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of 237.21 g/mol . It is also known as 2-benzamidobutanedioic acid or N-benzoyl-L-aspartic acid . The compound's structure includes a benzene ring attached to an amide group, which is connected to an aspartic acid molecule .

Computed Descriptors

- IUPAC Name: 2-benzamidobutanedioic acid

- InChI: InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)

- InChIKey: DJLTZJGULPLVOA-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

Synthesis and Purification

This compound can be synthesized through the reaction of L-aspartic acid with benzoyl chloride under controlled pH and temperature conditions . A method for purifying N-benzoyl-L-aspartic acid involves extracting benzoic acid into an organic solvent layer by adding a non-aqueous solvent . The N-benzoyl amino acids can be synthesized by a coupling reaction between a benzoic acid derivative and methyl ester amino acid or by N-acylation of an amino acid with benzoic anhydride .

Applications

N-Benzoyl amino acid derivatives have diverse applications, including roles as building blocks for peptides and proteins, improving biocompatibility, and decreasing toxicity in bioactive compounds .

Scientific Research

- DNA Methylation Inhibition: N-benzoyl amino acid derivatives are used in the design and synthesis of compounds that inhibit DNA methylation, which is relevant in cancer research . L-glutamic acid derivatives have shown the highest ability to prevent DNA methylation in vitro .

- Antifungal Agents: N-benzoyl amino acids and esters are synthesized and evaluated for antifungal activity against fungi such as Fusarium temperatum and Aspergillus fumigatus .

- Growth-Inhibitory Activity: N-benzoyl derivatives of amino acids and amino acid analogs have been tested for growth-inhibitory activity in microbial antitumor screens . Some derivatives have shown significant inhibitory capacity .

- Production of Aspartame: N-Benzoyl-L-aspartic acid is used in the production of the artificial sweetener L-aspartyl-L-phenylalanine methyl ester (aspartame) .

Relevance as building blocks

N-benzoyl amino acids and *N-*benzoylamino esters are important building blocks to construct peptides and proteins . Amino acid residues are incorporated into numerous bioactive compounds in order to improve biocompatibility and to decrease toxicity . They are also used as starting materials for the synthesis of heterocycles and other bioactive compounds .

Other Biological Activities

Mechanism of Action

The mechanism of action of N-Benzoylaspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Benzoylated Amino Acids

N-Benzoylaspartic acid belongs to a broader class of N-benzoylated amino acids. Key comparisons include:

Key Insight : The β-carboxyl group in this compound facilitates faster acid-catalyzed hydrolysis compared to glutamic acid derivatives, which form stable lactam intermediates .

Antioxidant Activity: Comparison with Organic Acids

This compound exhibits moderate antioxidant activity, contrasting with other organic acids:

Gram-Positive Bacteria

Gram-Negative Bacteria and Fungi

- This compound: No significant inhibitory effects; negatively correlates with activity .

- Contrast: Hydrolysable tannins and fatty acid derivatives dominate Gram-negative inhibition, highlighting functional divergence among amino acid derivatives .

Chemical Stability and Reactivity

Hydrolysis Pathways

Solvolysis in Anhydrous Alcohols

Biological Activity

N-Benzoylaspartic acid (CAS Number: 4631-12-3) is an acylated derivative of L-aspartic acid that has garnered attention for its diverse biological activities. This compound serves as a significant metabolite in various biochemical pathways and is utilized in synthetic organic chemistry for modifying peptides and proteins. The following sections detail the biological activities, synthesis, and research findings associated with this compound.

- Molecular Formula : C₁₁H₁₁NO₅

- Molecular Weight : 237.21 g/mol

- Density : 1.404 g/cm³

- Boiling Point : 502°C at 760 mmHg

- Flash Point : 257.4°C

Synthesis and Derivatives

This compound can be synthesized through various methods, including acylation of L-aspartic acid with benzoyl chloride or anhydride. It is often used as a building block in the synthesis of more complex molecules, including antifungal agents and peptide mimetics .

Antifungal Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antifungal properties against strains such as Fusarium temperatum and Aspergillus fumigatus. The structure-activity relationship (SAR) analyses reveal that modifications on the benzoyl moiety influence the biological efficacy of these compounds. Notably, certain derivatives showed remarkable inhibitory activity, suggesting potential applications in treating fungal infections .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines, including cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancers. Compounds derived from this compound demonstrated low IC50 values, indicating potent activity against these cell lines. This suggests that this compound could be further explored as a lead compound for anticancer drug development .

Osteogenic Potential

In a study focused on bone regeneration, poly(aspartic acid)-modified zein nanofibers incorporating this compound were evaluated for their ability to promote osteogenic differentiation of rat bone marrow stromal cells (rBMSCs). The results indicated enhanced cell proliferation and differentiation, making these modified materials promising candidates for bone tissue engineering applications .

Case Study: Antifungal Evaluation

A series of N-benzoyl amino acids were synthesized and tested against fungal strains. The results are summarized in the table below:

| Compound | Activity Against Fusarium temperatum | Activity Against Aspergillus fumigatus |

|---|---|---|

| 5 | Significant | Moderate |

| 6 | Moderate | Significant |

| 7 | Significant | Significant |

This study established a clear link between the chemical structure of N-benzoyl derivatives and their antifungal efficacy, highlighting the importance of substituents on the aromatic ring .

Case Study: Cancer Cell Line Inhibition

The antiproliferative activity was assessed using a panel of human cancer cell lines. The following IC50 values were recorded for selected this compound derivatives:

| Compound | HeLa (IC50 µM) | A549 (IC50 µM) | MGC-803 (IC50 µM) | MCF-7 (IC50 µM) |

|---|---|---|---|---|

| 5a | 12 | 15 | 10 | 20 |

| 5b | 8 | 10 | 9 | 18 |

These findings indicate that certain derivatives possess strong anticancer properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Q & A

Q. What are the key physicochemical properties of N-Benzoylaspartic acid, and how do they influence its experimental handling?

this compound (CAS 4631-12-3) has a molecular weight of 237.21 g/mol, a melting point of 181°C, and a density of ~1.404 g/cm³ at 20°C. These properties dictate its solubility in solvents, stability during synthesis, and storage conditions. For example, its moderate melting point suggests it can be recrystallized using standard organic solvents (e.g., ethanol/water mixtures), but thermal decomposition risks above 180°C require controlled heating .

Q. What validated methods are recommended for synthesizing this compound, and how can purity be confirmed?

A standard synthesis involves benzoylation of L-aspartic acid under Schotten-Baumann conditions, using benzoyl chloride in alkaline aqueous media. Post-synthesis, purity is confirmed via HPLC (C18 column, 0.1% TFA/ACN mobile phase) and NMR (¹H and ¹³C). For novel derivatives, elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are mandatory to verify identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across microbial strains?

Evidence from metabolite-microbe correlation studies shows strain-dependent activity: this compound exhibits positive correlations with S. aureus ATCC 29213 (r = 0.685) but negative correlations with S. aureus ATCC 25923 (r = -0.411). To address discrepancies, researchers should:

Q. What experimental design considerations are critical for optimizing this compound’s reaction yield in peptide coupling reactions?

Key factors include:

- Activation method : Use carbodiimides (e.g., DCC) with N-hydroxysuccinimide (NHS) to minimize racemization.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require anhydrous conditions to prevent hydrolysis.

- Temperature control : Reactions at 0–4°C reduce side reactions, while room temperature improves kinetics.

- Monitoring : Real-time FTIR or TLC (silica gel, ninhydrin visualization) ensures reaction progression .

Q. How should researchers validate spectral data (e.g., NMR, IR) for this compound derivatives to ensure structural accuracy?

- NMR : Compare ¹H chemical shifts of the benzoyl group (δ 7.4–8.0 ppm aromatic protons) and aspartic acid backbone (δ 2.5–3.5 ppm for α/β protons). Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- IR : Confirm the presence of amide I (1640–1680 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) bands.

- Reference databases : Cross-check with NIST Chemistry WebBook or peer-reviewed spectra .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Process controls : Strictly regulate reaction stoichiometry (e.g., benzoyl chloride:L-aspartic acid molar ratio ≥1.1:1).

- Purification : Use gradient recrystallization (e.g., ethanol to hexane) to remove unreacted starting materials.

- QC protocols : Implement in-process checks (e.g., pH monitoring during neutralization) and final-product characterization (HPLC purity ≥98%) .

Methodological and Data Analysis Questions

Q. How can researchers design robust dose-response experiments to study this compound’s enzyme inhibition kinetics?

- Enzyme selection : Use commercially available, high-purity enzymes (e.g., aspartate transcarbamoylase) with validated activity.

- Assay conditions : Maintain physiological pH (7.4) and temperature (37°C). Include controls with known inhibitors (e.g., PALA for aspartate transcarbamoylase).

- Data fitting : Apply the Michaelis-Menten model using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Kᵢ values .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in multi-strain studies?

- Multivariate analysis : Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) can identify strain-specific response patterns.

- Hypothesis testing : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across strains.

- Meta-analysis : Pool data from independent replicates and apply random-effects models to account for inter-study variability .

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Replicate experiments : Synthesize the compound using published protocols and compare results.

- Validate instrumentation : Calibrate melting point apparatuses and NMR spectrometers with certified standards (e.g., indium for DSC, tetramethylsilane for NMR).

- Consult authoritative databases : Cross-reference NIST or PubChem entries for consensus values .

Experimental Reproducibility and Reporting

Q. What minimum dataset details are required to ensure reproducibility of this compound studies?

Journals like the Beilstein Journal of Organic Chemistry mandate:

- Full synthetic procedures (solvents, temperatures, reaction times).

- Characterization data (NMR shifts, HPLC chromatograms, elemental analysis results).

- Biological assay protocols (cell lines, incubation conditions, statistical methods).

- Raw data deposition in public repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.